molecular formula C9H6ClNO3S B2475484 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride CAS No. 5765-41-3

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B2475484
CAS No.: 5765-41-3
M. Wt: 243.66
InChI Key: YLMBEKRVKFZJCC-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biochemical applications .

Properties

IUPAC Name

4-(1,2-oxazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMBEKRVKFZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5765-41-3
Record name 4-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
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